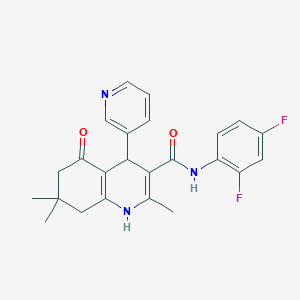
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as DPA-714, is a novel and potent ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including inflammation, oxidative stress, and cell death. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
DPA-714 binds to N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with high affinity and specificity, leading to the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell death. The exact mechanism of action of DPA-714 is still under investigation, but it is believed to involve the regulation of mitochondrial function, intracellular calcium signaling, and immune response.
Biochemical and physiological effects:
DPA-714 has been shown to have various biochemical and physiological effects, including the modulation of immune response, the reduction of oxidative stress, and the regulation of mitochondrial function. DPA-714 has also been shown to have anti-inflammatory and anti-tumor effects in various preclinical models.
実験室実験の利点と制限
DPA-714 has several advantages for lab experiments, including its high affinity and specificity for N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, its availability in various forms, and its compatibility with various labeling and conjugation methods. However, DPA-714 also has some limitations, including its potential toxicity, its limited stability in vivo, and its potential interference with other signaling pathways.
将来の方向性
There are several future directions for the research on DPA-714, including the development of new imaging and therapeutic applications, the investigation of its mechanism of action, and the exploration of its potential applications in various diseases. Some of the specific future directions include:
1. Development of new PET tracers based on DPA-714 for in vivo imaging of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide expression in various tissues.
2. Investigation of the potential applications of DPA-714 in the therapy of various diseases, including cancer, neurodegenerative disorders, and inflammation.
3. Exploration of the potential synergy between DPA-714 and other drugs or therapies in the treatment of various diseases.
4. Investigation of the potential side effects and toxicity of DPA-714 in vivo.
5. Development of new methods for the synthesis, labeling, and conjugation of DPA-714 for various applications.
In conclusion, DPA-714 is a novel and potent ligand for N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide that has potential applications in imaging and therapy of various diseases. Further research is needed to fully understand its mechanism of action, potential side effects, and optimal applications in various diseases.
合成法
DPA-714 can be synthesized using various methods, including the condensation of 2,4-difluorobenzoyl chloride with 3-pyridinecarboxylic acid, followed by the reaction with 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide in the presence of a base. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
DPA-714 has been extensively studied for its applications in imaging and therapy of various diseases. In imaging, DPA-714 can be labeled with various isotopes, such as ^11C, ^18F, and ^123I, and used as a positron emission tomography (PET) tracer for in vivo imaging of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide expression in various tissues. In therapy, DPA-714 can be conjugated with various drugs, such as chemotherapeutic agents or radionuclides, and used for targeted therapy of various diseases.
特性
製品名 |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C24H23F2N3O2 |
分子量 |
423.5 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23F2N3O2/c1-13-20(23(31)29-17-7-6-15(25)9-16(17)26)21(14-5-4-8-27-12-14)22-18(28-13)10-24(2,3)11-19(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,29,31) |
InChIキー |
ICDQVGJOUYGNEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303727.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B303728.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303730.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303731.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303732.png)


